molecular formula C18H19Cl3N2O3S B4676591 1-(4-methoxybenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine

1-(4-methoxybenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine

Cat. No.: B4676591
M. Wt: 449.8 g/mol
InChI Key: VPDBTTFNXMJXFD-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride and 2,4,5-trichlorobenzenesulfonyl chloride.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution reaction between 4-methoxybenzyl chloride and piperazine to form 1-(4-methoxybenzyl)piperazine.

    Sulfonylation: The second step involves the sulfonylation of 1-(4-methoxybenzyl)piperazine with 2,4,5-trichlorobenzenesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 1-(4-hydroxybenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes involved in disease processes.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxybenzyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine
  • 1-(4-methoxybenzyl)-4-[(2,4,5-trifluorophenyl)sulfonyl]piperazine
  • 1-(4-methoxybenzyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

Uniqueness

1-(4-methoxybenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is unique due to the presence of the 2,4,5-trichlorophenyl group, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-(2,4,5-trichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N2O3S/c1-26-14-4-2-13(3-5-14)12-22-6-8-23(9-7-22)27(24,25)18-11-16(20)15(19)10-17(18)21/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDBTTFNXMJXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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